molecular formula C17H13F3N2OS B2899479 2-(Allylthio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 608492-90-6

2-(Allylthio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2899479
CAS No.: 608492-90-6
M. Wt: 350.36
InChI Key: SWPBGCBVYRILMQ-UHFFFAOYSA-N
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Description

2-(Allylthio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by the presence of an allylthio group, a methoxyphenyl group, and a trifluoromethyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylthio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where an appropriate nicotinonitrile precursor is reacted with allylthiol and 4-methoxyphenyl trifluoromethyl ketone under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Allylthio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Allylthio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(Allylthio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Allylthio)-6-(4-methoxyphenyl)-4-methylnicotinonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(Allylthio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)benzonitrile: Similar structure but with a benzonitrile core instead of a nicotinonitrile core.

Uniqueness

The presence of the trifluoromethyl group in 2-(Allylthio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs. This structural feature can enhance the compound’s bioavailability and efficacy in various applications.

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-prop-2-enylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS/c1-3-8-24-16-13(10-21)14(17(18,19)20)9-15(22-16)11-4-6-12(23-2)7-5-11/h3-7,9H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPBGCBVYRILMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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